molecular formula C17H12ClNO3 B5889486 2-chlorobenzyl 2-hydroxy-4-quinolinecarboxylate

2-chlorobenzyl 2-hydroxy-4-quinolinecarboxylate

Cat. No.: B5889486
M. Wt: 313.7 g/mol
InChI Key: FKKZXNBKCVOBPM-UHFFFAOYSA-N
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Description

2-chlorobenzyl 2-hydroxy-4-quinolinecarboxylate is an organic compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The structure of this compound consists of a quinoline ring system substituted with a 2-chlorobenzyl group and a 2-hydroxy-4-carboxylate group.

Safety and Hazards

The safety and hazards associated with “2-chlorobenzyl 2-hydroxy-4-quinolinecarboxylate” are not explicitly mentioned in the available literature .

Future Directions

The future directions for “2-chlorobenzyl 2-hydroxy-4-quinolinecarboxylate” could involve further exploration of its synthesis, chemical reactions, and potential therapeutic applications. The quinoline scaffold holds significant relevance in medicinal chemistry, finding its utility in drugs ranging from anticancer, antibacterial, and antiviral to cystic fibrosis and cardiotonic .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chlorobenzyl 2-hydroxy-4-quinolinecarboxylate typically involves the following steps:

    Formation of the Quinoline Ring: The quinoline ring can be synthesized using various methods such as the Skraup synthesis, Doebner-Von Miller synthesis, or the Friedländer synthesis. These methods involve the condensation of aniline derivatives with carbonyl compounds under acidic conditions.

    Introduction of the 2-Chlorobenzyl Group: The 2-chlorobenzyl group can be introduced through a nucleophilic substitution reaction. This involves the reaction of the quinoline derivative with 2-chlorobenzyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate.

    Formation of the 2-Hydroxy-4-Carboxylate Group: The 2-hydroxy-4-carboxylate group can be introduced through a carboxylation reaction. This involves the reaction of the quinoline derivative with carbon dioxide in the presence of a catalyst such as palladium or copper.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the above-mentioned methods. The reactions are carried out in large reactors under controlled conditions to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

2-chlorobenzyl 2-hydroxy-4-quinolinecarboxylate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: The compound can be reduced to form dihydroquinoline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions to introduce different substituents on the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and hydrogen gas in the presence of a palladium catalyst.

    Substitution: Common reagents for nucleophilic substitution include alkyl halides, acyl chlorides, and sulfonyl chlorides.

Major Products

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Dihydroquinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the reagents used.

Scientific Research Applications

2-chlorobenzyl 2-hydroxy-4-quinolinecarboxylate has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential use as a therapeutic agent in the treatment of various diseases.

    Industry: The compound is used in the development of new materials and as a catalyst in various chemical reactions.

Comparison with Similar Compounds

2-chlorobenzyl 2-hydroxy-4-quinolinecarboxylate can be compared with other similar compounds, such as:

    4-chlorobenzyl 2-hydroxy-4-quinolinecarboxylate: Similar structure but with a different substituent on the benzyl group.

    2-methylbenzyl 2-hydroxy-4-quinolinecarboxylate: Similar structure but with a methyl group instead of a chlorobenzyl group.

    2-phenylbenzyl 2-hydroxy-4-quinolinecarboxylate: Similar structure but with a phenyl group instead of a chlorobenzyl group.

The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

(2-chlorophenyl)methyl 2-oxo-1H-quinoline-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClNO3/c18-14-7-3-1-5-11(14)10-22-17(21)13-9-16(20)19-15-8-4-2-6-12(13)15/h1-9H,10H2,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKKZXNBKCVOBPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)COC(=O)C2=CC(=O)NC3=CC=CC=C32)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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